2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Catalog No.
S14040183
CAS No.
M.F
C9H5F3N2O2
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carbo...

Product Name

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

IUPAC Name

2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)5-3-1-2-4-14(5)13-7/h1-4H,(H,15,16)

InChI Key

XEGSYRMYZRMUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(F)(F)F)C(=O)O

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. The structure includes a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 230.14 g/mol. The compound's unique trifluoromethyl substituent enhances its electronic properties, making it a valuable scaffold in medicinal chemistry and materials science .

  • Oxidation: This can introduce additional functional groups or modify existing ones, potentially yielding carboxylic acids or ketones.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium methoxide for substitution reactions .

The compound exhibits significant biological activity, primarily as a potential enzyme inhibitor. Its mechanism of action involves binding to the active sites of enzymes, which can inhibit their function. The trifluoromethyl group enhances binding affinity and specificity, while the carboxylic acid group facilitates hydrogen bonding with target proteins. This makes it a candidate for drug development targeting various diseases, including cancer and infectious diseases .

Synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Reaction conditions often include solvents like ethanol and catalysts such as palladium acetate. The synthesis may also utilize principles of green chemistry to optimize yield and minimize waste, employing safer reagents and solvents .

This compound has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic effects.
  • Biological Research: It is used in developing enzyme inhibitors and other bioactive molecules.
  • Materials Science: It plays a role in creating materials with unique photophysical properties, such as fluorophores for imaging applications .

Studies on the interactions of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid with biological targets have shown that it can effectively inhibit specific enzymes by binding to their active sites. This interaction is influenced by the electronic properties imparted by the trifluoromethyl group, which enhances its affinity for target proteins. Further research is ongoing to explore its interactions with various biological pathways and targets .

Several compounds share structural features with 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-PyrazolylpyridinePyrazole ring fused to pyridineLacks trifluoromethyl group; less lipophilic
3-Carboxypyrazolo[1,5-a]pyridineCarboxylic acid at different positionDifferent electronic properties; not as potent as an inhibitor
TrifluoromethylpyridinePyridine with trifluoromethyl groupNo pyrazole component; different reactivity profile
4-TrifluoromethylquinolineQuinoline structure with trifluoromethylDifferent ring system; potential for different biological activity

The presence of the trifluoromethyl group in 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid significantly enhances its lipophilicity and biological activity compared to these similar compounds. This unique feature allows it to act effectively in enzyme inhibition and other biological applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

230.03031189 g/mol

Monoisotopic Mass

230.03031189 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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